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Compound of Interest

Compound Name:
1-(1-Benzylpiperidin-4-YL)-N-

methylmethanamine

CAS No.: 147908-88-1

Cat. No.: B115482 Get Quote

In the landscape of medicinal chemistry and drug development, the N-benzylpiperidine motif is

a recurring and valuable structural scaffold.[1] Its prevalence stems from a combination of

synthetic accessibility and the ability to present functional groups in a defined three-

dimensional space, which is critical for molecular recognition at biological targets.[1] The

subject of this guide, 1-benzyl-4-(methylaminomethyl)piperidine, embodies this principle. It

contains three key pharmacophoric elements: a tertiary amine within the piperidine ring, a

secondary amine in the side chain, and an aromatic benzyl group.

The unambiguous confirmation of such a structure is a foundational requirement in any

research or development pipeline. Errors in structural assignment can lead to misinterpreted

biological data, wasted resources, and compromised intellectual property. Therefore, a

rigorous, multi-technique approach is not merely best practice; it is a necessity for scientific

integrity.

This guide eschews a simple recitation of data. Instead, it presents a logical, self-validating

workflow for the complete structure elucidation of 1-benzyl-4-(methylaminomethyl)piperidine.

We will demonstrate how data from Mass Spectrometry (MS), Fourier-Transform Infrared

(FTIR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments are

synergistically integrated. Each step is designed to answer a specific question, with the

collective results converging on a single, irrefutable structural conclusion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b115482?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/38924676/
https://pubmed.ncbi.nlm.nih.gov/38924676/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 1: Foundational Analysis - Determining the
Elemental Composition via High-Resolution Mass
Spectrometry (HRMS)
The Rationale: Before we can assemble the structural puzzle, we must be certain we have all

the correct pieces. The first and most fundamental question is: what is the precise molecular

formula? High-Resolution Mass Spectrometry provides this answer by measuring the mass-to-

charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal

places). This allows for the determination of a unique elemental composition, distinguishing

between molecules with the same nominal mass.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable

solvent (e.g., methanol or acetonitrile). The concentration should be low to avoid detector

saturation.

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard

immediately prior to the analysis to ensure high mass accuracy.

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

Ionization: Use positive ion mode, as the two amine groups are readily protonated. The

expected ion is the protonated molecule, [M+H]⁺.

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Analysis: Compare the measured m/z of the most abundant peak in the isotopic cluster

with the theoretical exact mass calculated for the protonated molecule. The mass accuracy

should ideally be within 5 ppm.

Expected Data & Interpretation

The proposed structure, C₁₄H₂₂N₂, has a neutral monoisotopic mass of 218.1783 Da. The

HRMS experiment will detect the protonated species, [C₁₄H₂₃N₂]⁺.
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Parameter Theoretical Value
Expected Experimental
Result

Molecular Formula C₁₄H₂₂N₂ -

Monoisotopic Mass 218.1783 u -

Protonated Ion [M+H]⁺ [M+H]⁺

Theoretical m/z 219.1859 u ~219.1859 ± 0.0011

The high-resolution measurement provides the first piece of robust evidence, confirming the

elemental formula and setting the stage for subsequent spectroscopic analysis.

Part 2: Functional Group Fingerprinting with
Fourier-Transform Infrared (FTIR) Spectroscopy
The Rationale: With the molecular formula established, FTIR spectroscopy offers a rapid and

non-destructive method to identify the key functional groups present. This technique provides a

"molecular fingerprint," confirming the presence of the N-H bond of the secondary amine, the

aromatic ring, and the aliphatic C-H bonds, which is consistent with our proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Background Scan: Record a background spectrum of the clean ATR crystal to subtract

atmospheric and instrumental interferences.

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the

ATR crystal.

Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve

the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Data Processing: Perform an automatic baseline correction and peak picking.

Expected Data & Interpretation
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The FTIR spectrum will provide clear evidence for the key functional components of the

molecule.

Wavenumber
(cm⁻¹)

Vibration Type Structural Moiety Significance

~3300-3350 (weak-

medium)
N-H Stretch

R₂N-H (Secondary

Amine)

Confirms the

presence of the

secondary amine.[2]

~3000-3100 (weak) C-H Stretch Aromatic C-H
Indicates the benzyl

group's aromatic ring.

~2800-3000 (strong) C-H Stretch Aliphatic C-H

Confirms the

piperidine ring and

methylene groups.

~1580-1600, ~1450-

1500
C=C Bending Aromatic Ring

Further evidence for

the monosubstituted

benzene ring.

~1100-1250 (medium) C-N Stretch Aliphatic Amine

Corresponds to the C-

N bonds of the

piperidine and side

chain.[2]

~700-750, ~690-710
C-H Out-of-Plane

Bend

Monosubstituted

Benzene

Strong bands

characteristic of a

monosubstituted

aromatic ring.

This spectral data validates the presence of the core functional groups predicted from the

molecular formula.

Part 3: Mapping the Proton Environment via ¹H NMR
Spectroscopy
The Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the

structure of organic molecules. It provides detailed information about the chemical
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environment, connectivity, and relative number of each type of proton in the molecule. For 1-

benzyl-4-(methylaminomethyl)piperidine, we can predict a distinct set of signals that will map

directly onto the proposed structure.

Experimental Protocol: ¹H NMR and D₂O Exchange

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS)

as an internal standard (δ 0.00).

Spectrum Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field

spectrometer.

D₂O Exchange: After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to

the NMR tube, shake gently, and re-acquire the spectrum.

Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase

correction, and baseline correction. Integrate the signals to determine the relative proton

counts.

Data Interpretation: A Proton-by-Proton Analysis

The structure has several distinct proton environments, which can be assigned as follows:
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Label Protons
Predicted δ
(ppm)

Multiplicity Integration Key Insight

a Ar-H 7.20 - 7.40 Multiplet (m) 5H

Confirms a

monosubstitu

ted benzene

ring.

b Ar-CH₂-N ~3.50 Singlet (s) 2H

Benzylic

protons

adjacent to

nitrogen, no

adjacent H.

c, c'

Piperidine H

(axial/equator

ial at C2, C6)

~2.80 (eq),

~2.10 (ax)
Multiplets (m) 4H

Protons alpha

to the

piperidine

nitrogen are

deshielded.

d, d'

Piperidine H

(axial/equator

ial at C3, C5)

~1.80 (eq),

~1.40 (ax)
Multiplets (m) 4H

Typical

aliphatic

piperidine

protons.

e
Piperidine CH

(at C4)
~1.90 Multiplet (m) 1H

Methine

proton at the

piperidine C4

position.

f CH₂-NH ~2.55 Doublet (d) 2H

Methylene

group

coupled to

the C4

methine

proton.
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g NH-CH₃
~1.50

(variable)

Broad Singlet

(br s)
1H

Labile proton;

will disappear

upon D₂O

exchange.[3]

h N-CH₃ ~2.40 Singlet (s) 3H

Methyl group

attached to

nitrogen.

The D₂O exchange experiment serves as a definitive confirmation for the N-H proton, as its

signal will vanish from the spectrum. This self-validating step is crucial for assigning labile

protons.

Part 4: Assembling the Carbon Skeleton with ¹³C
and DEPT NMR
The Rationale: While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy reveals the

carbon backbone of the molecule. Combined with a DEPT-135 (Distortionless Enhancement by

Polarization Transfer) experiment, we can unambiguously determine the number of methyl

(CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Experimental Protocol: ¹³C and DEPT-135 Acquisition

Sample: The same sample prepared for ¹H NMR can be used.

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each

unique carbon environment. Following this, run a DEPT-135 experiment.

Data Processing: Process both spectra using standard software. In the DEPT-135 spectrum,

CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative peaks.

Quaternary carbons are absent.

Expected Data & Interpretation
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Label Carbon
Predicted δ
(ppm)

DEPT-135
Phase

Key Insight

1
C-ipso

(Aromatic)
~138 Absent

Quaternary

carbon of the

benzyl

attachment point.

2
C-ortho/meta

(Aromatic)
~128-129 Positive (CH)

Aromatic CH

carbons.

3
C-para

(Aromatic)
~127 Positive (CH)

Aromatic CH

carbon.

4 Ar-CH₂-N ~63 Negative (CH₂)

Benzylic carbon,

shifted downfield

by nitrogen.

5
Piperidine C2,

C6
~54 Negative (CH₂)

Carbons alpha to

the piperidine

nitrogen.

6
Piperidine C3,

C5
~30 Negative (CH₂)

Aliphatic

piperidine

carbons.

7 Piperidine C4 ~38 Positive (CH)

Methine carbon

at the piperidine

C4 position.

8 CH₂-NH ~52 Negative (CH₂)

Methylene

carbon in the

side chain.

9 N-CH₃ ~36 Positive (CH₃)

Methyl carbon

attached to the

secondary

amine.

The combination of the ¹³C and DEPT-135 spectra provides a complete census of the carbon

types, perfectly matching the proposed structure.
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Part 5: Definitive Connectivity Proof via 2D NMR and
MS Fragmentation
The Rationale: While 1D NMR provides powerful evidence, 2D NMR experiments like HMBC

(Heteronuclear Multiple Bond Correlation) offer irrefutable proof of connectivity by revealing

correlations between protons and carbons separated by 2-3 bonds. This allows us to "walk"

across the molecular framework. Concurrently, analyzing the fragmentation pattern from mass

spectrometry provides complementary evidence of structural subunits.

Workflow: 2D NMR and MS/MS Analysis

Click to download full resolution via product page

1. Mass Spectrometry Fragmentation (EI-MS or ESI-MS/MS)

In a mass spectrometer, the molecule will fragment in a predictable manner. The most

characteristic fragmentation is the cleavage of the benzylic C-N bond.

// Molecule structure mol [label=<

C₁₄H₂₂N₂ M⁺˙ = 218

];

// Fragments frag1 [label=<

[C₇H₇]⁺ m/z = 91 (Tropylium Ion)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b115482?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


]; frag2 [label=<

[C₇H₁₅N₂]⁺ m/z = 127

];

// Edges mol -> frag1 [label="Benzylic Cleavage"]; mol -> frag2; } .dot Caption: Primary

fragmentation pathway of the molecule.

The observation of a strong peak at m/z 91 is classic evidence for a benzyl group, as it

corresponds to the highly stable tropylium ion.[4][5] This fragmentation data strongly supports

the presence of the 1-benzyl moiety.

2. Key HMBC Correlations

The HMBC spectrum provides the ultimate proof of connectivity. The following long-range

correlations would be expected:

// Nodes representing parts of the molecule A [label="Benzylic H (b)"]; B [label="Piperidine

C2/C6 (5)"]; C [label="Aromatic C-ipso (1)"]; D [label="Piperidine H at C4 (e)"]; E

[label="Sidechain CH₂ (8)"]; F [label="Methyl H (h)"]; G [label="Sidechain CH₂ (8)"];

// Edges representing HMBC correlations A -> B [label="Connects Benzyl to Piperidine"]; A ->

C; D -> E [label="Connects Piperidine to Sidechain"]; F -> G [label="Confirms N-Methyl on

Sidechain"]; } .dot Caption: Key HMBC correlations confirming connectivity.

Benzyl-to-Piperidine: A correlation from the benzylic protons (b, δ ~3.50) to the piperidine

carbons C2/C6 (5, δ ~54) and the aromatic ipso-carbon (1, δ ~138).

Piperidine-to-Sidechain: A correlation from the C4 methine proton (e, δ ~1.90) to the

sidechain methylene carbon (8, δ ~52).
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Methyl-to-Sidechain: A correlation from the N-methyl protons (h, δ ~2.40) to the sidechain

methylene carbon (8, δ ~52).

These correlations, which are impossible to obtain from 1D experiments, definitively link the

three core components of the molecule in the correct sequence.[6]

Conclusion: A Unified and Irrefutable Structural
Assignment
The structure elucidation of 1-benzyl-4-(methylaminomethyl)piperidine is achieved not by a

single experiment, but by the logical and systematic integration of orthogonal analytical

techniques. HRMS provided the exact molecular formula. FTIR confirmed the presence of the

required functional groups. ¹H and ¹³C NMR, along with DEPT, mapped the proton and carbon

frameworks. Finally, MS fragmentation and 2D NMR correlations provided irrefutable proof of

the subunits and their precise connectivity. Each step in this workflow validates the conclusions

of the last, culminating in a structural assignment of the highest confidence, fit for any stage of

research or drug development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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